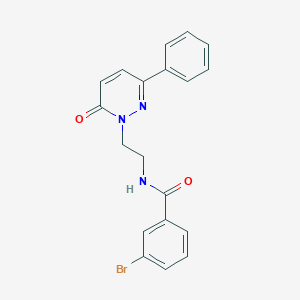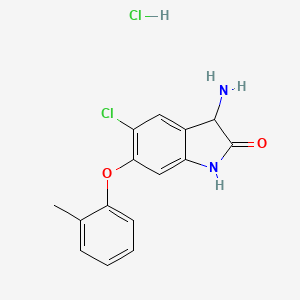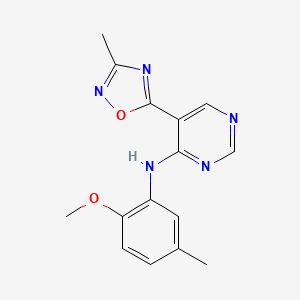
N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as MMV008138, is a small molecule inhibitor that has shown potential in the treatment of malaria. Malaria is a life-threatening disease caused by a parasite that is transmitted to humans through the bite of infected mosquitoes. According to the World Health Organization, there were an estimated 229 million cases of malaria worldwide in 2019, resulting in 409,000 deaths. The development of new and effective treatments for malaria is therefore of utmost importance.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is not fully understood, but it is thought to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the production of pyrimidine nucleotides, which are essential for the growth and replication of the malaria parasite. By inhibiting the activity of DHODH, this compound is able to disrupt the growth and replication of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in both in vitro and in vivo studies. In a study published in the journal Malaria Journal, this compound was found to have no toxic effects on human red blood cells, and in a study published in the journal Antimicrobial Agents and Chemotherapy, this compound was found to have no toxic effects on mice. These results suggest that this compound has the potential to be a safe and effective treatment for malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is its high potency against both the blood and liver stages of the malaria parasite. This makes it a promising candidate for the development of new malaria treatments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of new and more effective treatments for malaria. Additionally, the in vivo efficacy of this compound needs to be further evaluated to determine its potential as a clinical candidate for the treatment of malaria. Finally, the safety and toxicity of this compound need to be thoroughly evaluated before it can be considered for clinical use.
Métodos De Síntesis
The synthesis method for N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been described in a scientific paper published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2-amino-5-methylphenol with ethyl 2-chloroacetate to form 2-ethoxy-5-methylphenylacetamide. This compound is then reacted with hydrazine hydrate and acetic anhydride to form 2-hydrazino-5-methylphenylacetamide. The final step involves the reaction of 2-hydrazino-5-methylphenylacetamide with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to be effective against both the blood and liver stages of the malaria parasite. In a study published in the journal Antimicrobial Agents and Chemotherapy, this compound was found to have an IC50 value of 3.3 nM against the blood stage of the parasite. In another study published in the journal ACS Medicinal Chemistry Letters, this compound was found to have an IC50 value of 0.69 nM against the liver stage of the parasite. These results suggest that this compound has the potential to be an effective treatment for malaria.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-5-13(21-3)12(6-9)19-14-11(7-16-8-17-14)15-18-10(2)20-22-15/h4-8H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBWCNZNXEOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

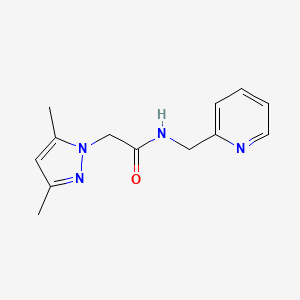
![1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2802830.png)
![N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2802831.png)
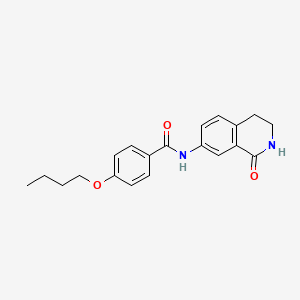
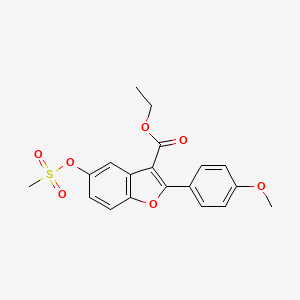
![5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2802835.png)
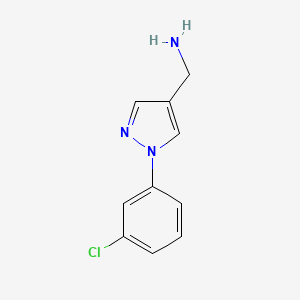
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)
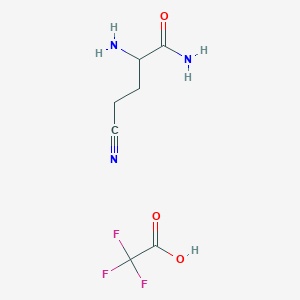
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)

![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)
